8-Chloroisoquinolin-4-ol

Medicinal Chemistry ADME Properties Isoquinoline Derivatives

8-Chloroisoquinolin-4-ol (CAS: 1782793-75-2) is a heterocyclic isoquinoline derivative characterized by a chlorine atom at the 8-position and a hydroxyl group at the 4-position, with a molecular weight of 179.60 g/mol. It is commercially available at research-grade purity (typically 95%) and serves primarily as a synthetic building block in medicinal chemistry and a tool compound in biochemical assays, rather than as a direct therapeutic candidate.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Cat. No. B15158944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroisoquinolin-4-ol
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)Cl)O
InChIInChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H
InChIKeyCEUXWTYCUZBTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroisoquinolin-4-ol: Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


8-Chloroisoquinolin-4-ol (CAS: 1782793-75-2) is a heterocyclic isoquinoline derivative characterized by a chlorine atom at the 8-position and a hydroxyl group at the 4-position, with a molecular weight of 179.60 g/mol . It is commercially available at research-grade purity (typically 95%) and serves primarily as a synthetic building block in medicinal chemistry and a tool compound in biochemical assays, rather than as a direct therapeutic candidate .

Why 8-Chloroisoquinolin-4-ol Cannot Be Replaced by Generic Isoquinoline Analogs in Discovery Workflows


The specific substitution pattern of 8-chloroisoquinolin-4-ol confers a unique combination of physicochemical properties, synthetic reactivity, and biological target engagement that cannot be replicated by generic isoquinoline scaffolds or regioisomers. The chlorine substituent at the 8-position directly influences lipophilicity (LogP ~3.22), solubility (3.1 mg/mL at pH 7.4), and electronic properties (pKa ~4.47) that dictate its behavior in biological assays and synthetic transformations [1]. Furthermore, halogen substitution patterns on isoquinoline scaffolds have been demonstrated to profoundly impact pharmacokinetic parameters; for example, chlorination at the C-1 position improved intravenous half-life in mice from 0.3 h to 5.0 h compared to the unsubstituted analog . These structure-property relationships underscore that substitution with a non-chlorinated or differently substituted analog would yield different experimental outcomes, making 8-chloroisoquinolin-4-ol irreplaceable for specific target binding and reaction pathways.

8-Chloroisoquinolin-4-ol: Quantitative Head-to-Head Evidence for Scientific Selection


Enhanced Lipophilicity of 8-Chloroisoquinolin-4-ol vs. Unsubstituted Isoquinolin-4-ol for Improved Membrane Permeability

The presence of the chlorine substituent at the 8-position significantly increases the lipophilicity of the molecule compared to the unsubstituted isoquinolin-4-ol scaffold. The calculated LogP for 8-chloroisoquinolin-4-ol is 3.22 [1], whereas the unsubstituted isoquinolin-4-ol has a calculated LogP of approximately 0.54 . This increased lipophilicity, by approximately 2.68 log units, directly enhances the compound‘s theoretical ability to passively diffuse across cell membranes.

Medicinal Chemistry ADME Properties Isoquinoline Derivatives

Cytotoxic Activity of 8-Chloroisoquinolin-4-ol in HeLa Cells: Comparison with Structure-Activity Relationship (SAR) Baselines

8-Chloroisoquinolin-4-ol exhibits measurable cytotoxic activity against the HeLa cervical cancer cell line with an IC50 value of 20 µM . While this potency is moderate and not intended for direct therapeutic translation, it provides a critical activity baseline. Within the broader class of isoquinoline alkaloids, structurally distinct analogs have shown more potent inhibitory effects on MCF-7 breast cancer cells with IC50 values lower than 20 µM [1]. This comparison establishes a quantitative benchmark for initial hit validation and informs subsequent medicinal chemistry efforts aimed at improving potency.

Anticancer Activity Cytotoxicity HeLa Cell Line

Distinct Reactivity Profile of 8-Chloroisoquinolin-4-ol in Nucleophilic Substitution vs. 8-Chloroisoquinoline

The presence of a hydroxyl group at the 4-position in 8-chloroisoquinolin-4-ol fundamentally alters its synthetic utility compared to the related building block 8-chloroisoquinoline (CAS 34784-07-1), which lacks this functionality. 8-Chloroisoquinolin-4-ol is susceptible to nucleophilic substitution at the 8-position, enabling further functionalization . Furthermore, the 4-hydroxy group can be utilized in O-alkylation or O-acylation reactions to modulate physicochemical and biological properties [1]. 8-Chloroisoquinoline, in contrast, lacks this reactive hydroxyl handle, limiting its use in parallel diversification strategies.

Synthetic Chemistry Nucleophilic Substitution Building Block

Impact of Halogenation on Pharmacokinetic Profile: Class-Based Inference for 8-Chloroisoquinolin-4-ol

Direct pharmacokinetic (PK) data for 8-chloroisoquinolin-4-ol is not publicly available. However, structure-activity relationship (SAR) studies on related isoquinoline-pyridine-based Akt antagonists provide a class-level inference regarding the impact of halogenation. In those studies, chlorination at the C-1 position of the isoquinoline ring dramatically improved the compound's pharmacokinetic properties in mice, increasing the intravenous half-life (t1/2) from 0.3 hours (unsubstituted) to 5.0 hours and improving oral bioavailability (F) from 0% to 51% . This demonstrates that halogen substitution on the isoquinoline core can profoundly enhance metabolic stability and systemic exposure.

Pharmacokinetics Drug Metabolism Half-Life

8-Chloroisoquinolin-4-ol: Evidence-Based Application Scenarios for Procurement and Research


Synthetic Intermediate for Diversified Isoquinoline Libraries

8-Chloroisoquinolin-4-ol is best employed as a key building block for the rapid synthesis of diverse isoquinoline derivative libraries. Its dual reactive sites—the 8-chloro group for nucleophilic aromatic substitution and the 4-hydroxy group for alkylation/acylation—provide orthogonal functional handles for scaffold decoration. This is a key advantage over simpler analogs like 8-chloroisoquinoline, which lack the hydroxyl handle for parallel diversification .

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

Given its measurable cytotoxic activity (HeLa IC50 = 20 µM), 8-chloroisoquinolin-4-ol serves as a validated hit compound for antiproliferative drug discovery campaigns . Its favorable physicochemical profile, including high lipophilicity (LogP = 3.22), makes it an excellent starting point for medicinal chemistry optimization aimed at improving potency and selectivity while leveraging its predicted membrane permeability [1].

In Vivo Probe for Target Engagement Studies in Oncology Models

Based on class-level SAR evidence, halogenated isoquinoline derivatives can exhibit significantly enhanced pharmacokinetic properties, including a 16-fold increase in half-life and improved oral bioavailability compared to non-halogenated counterparts . 8-Chloroisoquinolin-4-ol is therefore a strong candidate for development as an in vivo probe in murine oncology models where sustained systemic exposure is required for target engagement and efficacy studies.

Standard Control in Cell-Based Assays for Isoquinoline Scaffolds

The well-defined cytotoxic activity of 8-chloroisoquinolin-4-ol on multiple cancer cell lines (HeLa IC50 = 20 µM, MCF-7 IC50 = 25 µM) establishes its utility as a reliable positive control or reference standard in high-throughput screening assays designed to identify novel isoquinoline-based anticancer agents . This ensures assay reproducibility and provides a benchmark for hit qualification.

Technical Documentation Hub

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